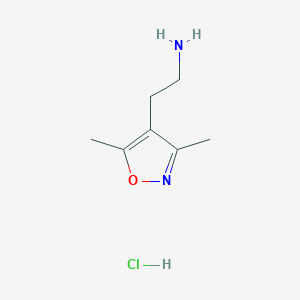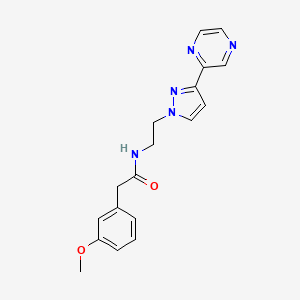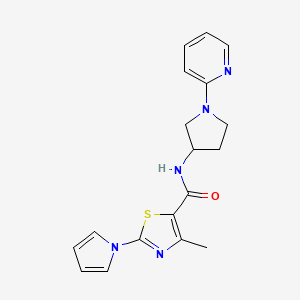
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide” is a compound that contains a pyridazin-3-yl group, an ethylthio group, and a fluorobenzamide group . The pyridazin-3-yl group is a six-membered aromatic ring with two nitrogen atoms, the ethylthio group is a sulfur atom bonded to an ethyl group, and the fluorobenzamide group is a benzamide group with a fluorine atom .
科学的研究の応用
Myocardial Perfusion Imaging with PET
N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide derivatives have been explored for their potential in myocardial perfusion imaging (MPI) with positron emission tomography (PET). These compounds, specifically the 18F-labeled pyridaben analogs, demonstrate promising properties for MPI due to their high heart uptake and low background uptake in mouse and Chinese mini swine models. The tracer with the shorter radiolabeling side chain showed better stability, faster clearance from major organs, and higher heart-to-liver ratio, making it a potential MPI agent for future comparison with other PET MPI agents (Mou et al., 2012).
Antimicrobial Activity
Compounds containing the N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide scaffold have been synthesized and evaluated for antimicrobial activity. Among these, specific derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was found to be essential for enhancing their antimicrobial activity, showcasing the potential for developing new antimicrobial agents based on this chemical framework (Desai et al., 2013).
Pesticide Development
Research into pyridazinone derivatives, closely related to N-(6-(ethylthio)pyridazin-3-yl)-3-fluorobenzamide, has led to the development of pyridaben, a new class of acaricide. Pyridaben's synthesis and evaluation were driven by its efficacy, economy, and safety profile. It is widely used for controlling mites and some insects in agriculture, demonstrating the utility of pyridazinone derivatives in developing effective pesticides with low environmental impact (Hirata et al., 1995).
作用機序
Target of Action
Similar compounds with pyridazine and pyridazinone scaffolds have been shown to exhibit a wide range of pharmacological activities . These compounds have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra .
特性
IUPAC Name |
N-(6-ethylsulfanylpyridazin-3-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-2-19-12-7-6-11(16-17-12)15-13(18)9-4-3-5-10(14)8-9/h3-8H,2H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTAGLLNRCBUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Phenylcarbonyl)benzimidazolyl]ethanenitrile](/img/structure/B2838913.png)



![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)
